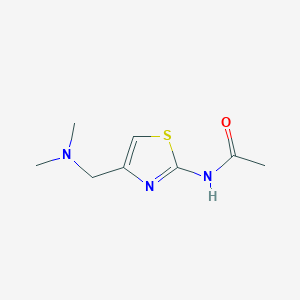![molecular formula C47H72N8O9 B8697982 (1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hymenistatin I: is a cyclic octapeptide isolated from the marine sponge Phakellia fusca . It is composed of eight amino acids arranged in a ring structure with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . This compound exhibits significant immunosuppressive activity, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the use of Fmoc or Boc protection for the α-amino groups, with HBTU/NMM as the coupling reagent for linear peptide synthesis . The cyclization of the linear peptide to form the cyclic octapeptide is achieved using BOP/HOBt/DIEA as the cyclizing reagents . The synthesized peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production of Hymenistatin I follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-yield production. The use of large-scale RP-HPLC systems ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue in the peptide.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the cyclic peptide.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or EDCI.
Major Products Formed:
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Analog peptides with substituted amino acid residues.
科学的研究の応用
Hymenistatin I has a wide range of applications in scientific research, including:
作用機序
Hymenistatin I exerts its effects by modulating the immune response. It inhibits both humoral and cellular immune responses, similar to cyclosporin A . The exact molecular targets and pathways involved include the inhibition of cytokine production and T-cell activation . This immunosuppressive activity is crucial for its potential therapeutic applications .
類似化合物との比較
Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.
Tacrolimus: A macrolide lactone with potent immunosuppressive properties.
Sirolimus: An immunosuppressive agent used in organ transplantation.
Uniqueness of Hymenistatin I: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which contribute to its distinct immunosuppressive activity . Unlike cyclosporin A, Hymenistatin I interacts with different molecular targets, providing an alternative mechanism for immunosuppression .
特性
分子式 |
C47H72N8O9 |
|---|---|
分子量 |
893.1 g/mol |
IUPAC名 |
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-27(6)37-43(60)51-38(28(7)10-2)44(61)52-39(29(8)11-3)47(64)55-24-14-17-35(55)45(62)53-22-12-15-33(53)41(58)48-32(25-30-18-20-31(56)21-19-30)40(57)49-36(26(4)5)46(63)54-23-13-16-34(54)42(59)50-37/h18-21,26-29,32-39,56H,9-17,22-25H2,1-8H3,(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,52,61)/t27-,28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
GEELDTSKBDMDCJ-GDLJMZEHSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC)[C@@H](C)CC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)C(C)CC)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


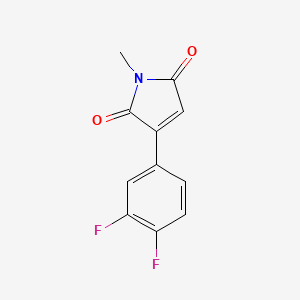
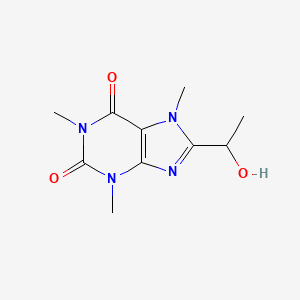
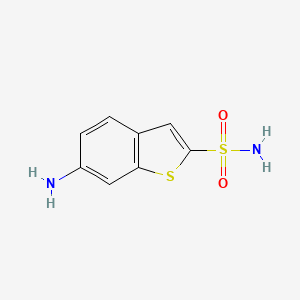
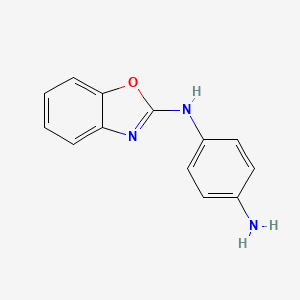

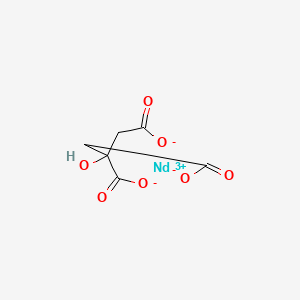
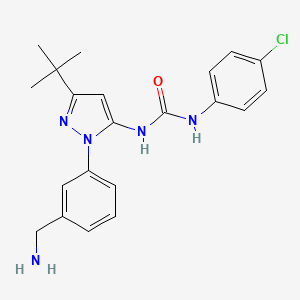
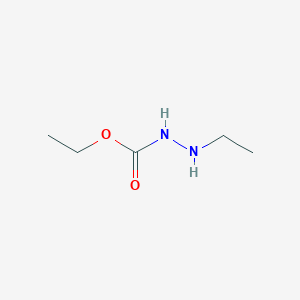
![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)
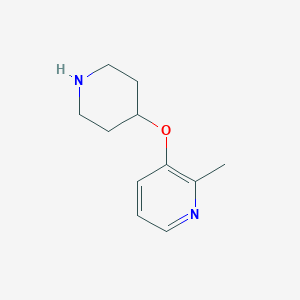
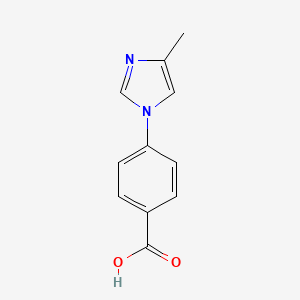
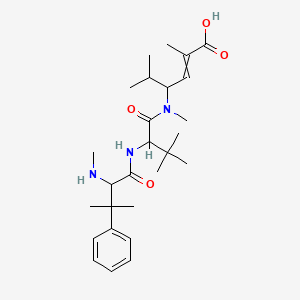
![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)
